Batatasin I
Overview
Description
Batatasin I is a growth inhibitor identified in the dormant bulbils of Chinese yam (Dioscorea batatas), characterized as 6-hydroxy-2,4,7-trimethoxyphenanthrene. Its synthesis, molecular structure, and inhibitory activities against plant growth have been documented, alongside its physiological activities such as suppression of seed germination and seedling growth in various plants (Hashimoto & Tajima, 1978).
Synthesis Analysis
The synthesis of Batatasin I analogues has been explored to understand its structure-activity relationships. For instance, batatasin IV and V were isolated from Chinese yam, and an analogue, 3,4′-dihydroxy-5-methoxybibenzyl, was synthesized, providing insights into the chemical diversity and potential modifications of batatasin compounds (Hashimoto & Tajima, 1978).
Molecular Structure Analysis
Batatasin I's molecular structure is characterized by three methoxy groups and a hydroxyl group attached to a phenanthrene skeleton, contributing to its biological activities. Its structure-activity relationship was further elucidated through the synthesis of batatasin-derived compounds, revealing the significance of hydroxyl positions in inhibiting α-glucosidase, an enzyme relevant to antidiabetic activities (Weiping Hu et al., 2015).
Chemical Reactions and Properties
The chemical reactivity of Batatasin I, alongside its derivatives, has been studied through their interaction with human serum albumin, indicating the formation of non-electroactive complexes. These interactions, explored using voltammetric and spectroscopic methods, shed light on the compound's chemical behavior in biological systems (Jinhua Zhu et al., 2016).
Physical Properties Analysis
The physical properties of Batatasin I, such as solubility and crystal structure, are essential for its biological activities and interactions. Although direct studies on Batatasin I's physical properties were not identified, the analysis of similar compounds provides insights into the importance of molecular features like solubility and crystal form in their biological functions.
Chemical Properties Analysis
Batatasin I exhibits various chemical properties, including interaction with enzymes and modulation of cellular processes. For instance, it has been found to suppress the generation of prostaglandin D2 and leukotriene C4 in mouse bone marrow-derived mast cells, indicating its potential anti-inflammatory properties (Yue Lu et al., 2011).
Scientific Research Applications
Antidiabetic Potential
Batatasin I, along with other batatasins, demonstrates significant inhibitory effects on α-glucosidase, an enzyme linked to postprandial hyperglycemia in diabetes. This inhibition is shown to be reversible and noncompetitive. The study indicates that batatasins, particularly Batatasin I, could be potential candidates for antidiabetic agents due to their functional properties in alleviating postprandial hyperglycemia (Hu et al., 2015).
Growth Inhibition Properties
Batatasins, including Batatasin I, have been found to possess properties that inhibit certain plant growth activities. They have been isolated from dormant bulbils of Chinese yam and other related species, and their inhibitory activities on lettuce seed germination, lettuce hypocotyl elongation, and wheat coleoptile section elongation have been described. This demonstrates their role in plant dormancy and growth regulation processes (Hashimoto & Tajima, 1978).
Dormancy-Inducing Substances
Batatasin I is identified as a growth inhibitor in dormant yam bulbils. Its application has been shown to suppress the sprouting of bulbils, with this inhibitory action being reversible through low-temperature stratification. This highlights Batatasin I's potential role in controlling the dormancy cycle of certain plant species (Hashimoto, Hasegawa, & Kawarada, 1972).
Inhibition of Photosynthesis and Respiration
Studies on the effects of batatasins, including Batatasin I, on photosynthesis and respiration in plant cells reveal that they can inhibit CO2-dependent oxygen evolution and electron flow in chloroplasts and mitochondria. This inhibition is reversible, suggesting a potential role for these compounds in the regulation of energy production and utilization in plants (Iino, Hashimoto, & Heber, 2004).
Role in Non-Dormant Plant Parts
Research has also shown that Batatasin I can be isolated from non-dormant parts of plants, such as the non-dormant bulbils of Dioscorea opposita. This suggests a broader role for Batatasin I in plant physiology beyond dormancy induction (El-Olemy & Reisen, 1979).
Inhibition of Leukotriene A4 Hydrolase
Batatasin IV, closely related to Batatasin I, has shown inhibitory activities against the leukotriene A4 hydrolase enzyme, which may indicate anti-inflammatory properties. This points towards a potential therapeutic application of batatasins in inflammatory diseases (Petruncio et al., 2020).
Future Directions
properties
IUPAC Name |
2,5,7-trimethoxyphenanthren-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O4/c1-19-12-6-11-5-4-10-7-15(20-2)14(18)9-13(10)17(11)16(8-12)21-3/h4-9,18H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGYHMWVRKYFQQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=C1)C=CC3=CC(=C(C=C32)O)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00199403 | |
Record name | 3-Phenanthrenol, 2,5,7-trimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00199403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Batatasin I | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038778 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Batatasin I | |
CAS RN |
51415-00-0 | |
Record name | Batatasin I | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51415-00-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Batatasin I | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051415000 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Phenanthrenol, 2,5,7-trimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00199403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BATATASIN I | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26K4DP7BUA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Batatasin I | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038778 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
148.5 - 149.6 °C | |
Record name | Batatasin I | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0038778 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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